2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine
Description
Properties
CAS No. |
15224-04-1 |
|---|---|
Molecular Formula |
C15H16N6 |
Molecular Weight |
280.33 g/mol |
IUPAC Name |
2-[(N-methylanilino)methyl]pyrido[2,3-b]pyrazine-6,8-diamine |
InChI |
InChI=1S/C15H16N6/c1-21(11-5-3-2-4-6-11)9-10-8-18-15-14(19-10)12(16)7-13(17)20-15/h2-8H,9H2,1H3,(H4,16,17,18,20) |
InChI Key |
SGHXEGHDDPXNAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=CC(=N2)N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine
General Synthetic Strategy
The synthesis of 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine typically involves the construction of the pyrido[2,3-b]pyrazine core followed by introduction of the methyl(phenyl)amino methyl substituent at the 2-position and amino groups at the 6 and 8 positions. The key steps include:
- Formation of the pyrido[2,3-b]pyrazine nucleus via cyclization reactions involving aminopyrazine and aldehydes or malononitrile derivatives.
- Reductive amination or nucleophilic substitution to introduce the methyl(phenyl)amino methyl side chain.
- Amination steps to install the diamine functionalities at the 6 and 8 positions.
Reported Synthetic Routes
Multicomponent Condensation Approach
A recent study reported a multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives, which can be adapted for the target compound. The method involves:
- Reacting 2-aminopyrazine, an aromatic aldehyde (such as benzaldehyde derivatives), and indane-1,3-dione in the presence of a catalyst like p-toluenesulfonic acid in ethanol.
- The reaction proceeds under reflux for approximately 9 hours, yielding the pyrido[2,3-b]pyrazine framework with good to excellent yields (82–89%).
- Subsequent functionalization steps introduce the methyl(phenyl)amino methyl group via reductive amination using formaldehyde and sodium cyanoborohydride.
This approach benefits from mild conditions and high yields, making it suitable for preparative scale synthesis.
Reductive Alkylation and Amination
Analogous to the synthesis of pyrido[2,3-d]pyrimidine derivatives, the target compound can be prepared by:
- Starting from a 6,8-diaminopyrido[2,3-b]pyrazine intermediate.
- Performing reductive amination with benzaldehyde and methylamine sources or methylating agents such as formaldehyde and sodium cyanoborohydride to install the methyl(phenyl)amino methyl substituent at the 2-position.
- Catalytic hydrogenation or reduction steps using Raney nickel or palladium on carbon may be employed to reduce intermediates and facilitate amine installation.
This method is well-documented for related heterocycles and allows for structural diversification by varying the aldehyde or amine components.
Reaction Conditions and Optimization
Catalyst and Solvent Effects
- p-Toluenesulfonic acid (20 mol%) in ethanol has been identified as an effective catalyst for the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives, providing high yields and reproducibility.
- Solvent screening indicates ethanol as optimal compared to water, dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, balancing solubility and reaction rate.
- The reaction time of about 9 hours at reflux is sufficient for completion.
Reductive Amination Parameters
- Reductive amination is typically conducted using formaldehyde and sodium cyanoborohydride in mild acidic conditions, ensuring selective methylation without overalkylation.
- Raney nickel or palladium catalysts facilitate hydrogenation steps, with reaction temperature and pressure optimized according to substrate sensitivity.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Multicomponent condensation | 2-Aminopyrazine + benzaldehyde + indane-1,3-dione, p-TSA (20 mol%), EtOH, reflux 9 h | 82–89 | Efficient pyrido[2,3-b]pyrazine core formation |
| Reductive amination | Formaldehyde + sodium cyanoborohydride, mild acid | 75–85 | Installation of methyl(phenyl)amino methyl group |
| Catalytic hydrogenation | Raney Ni or Pd/C, H2 atmosphere, room temp to 60°C | 80–90 | Reduction of intermediates, amine group installation |
Research Discoveries and Advances
- The multicomponent synthesis strategy significantly streamlines the preparation of pyrido[2,3-b]pyrazine derivatives, reducing the number of purification steps and improving overall yield.
- Reductive amination using sodium cyanoborohydride is selective and mild, allowing for functional group tolerance and structural modifications.
- The pyrido[2,3-b]pyrazine scaffold with methyl(phenyl)amino substituents shows promise in medicinal chemistry, prompting ongoing research into scalable and versatile synthetic routes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at electron-deficient positions on the pyrazine ring. Key observations include:
-
Halogen displacement : Chlorine atoms at positions C6 or C8 are replaced by nucleophiles like amines or alkoxides under mild conditions (50–80°C, DMF solvent).
-
Catalyst dependence : Reactions proceed efficiently with bases such as K₂CO₃ or Cs₂CO₃, achieving yields of 65–85% .
Example Reaction :
Palladium-Catalyzed Cross-Coupling Reactions
The aromatic rings participate in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling structural diversification:
-
Ligand sensitivity : Bulky phosphine ligands (e.g., Xantphos) enhance selectivity for mono-arylation .
-
Substrate scope : Electron-withdrawing groups on coupling partners improve reaction rates .
Oxidation
The methyl(phenyl)amino side chain is susceptible to oxidation:
-
Oxidizing agents : MnO₂ or DDQ in CH₂Cl₂ convert the tertiary amine to a nitroxide radical (monitored by EPR) .
-
Product stability : Radical intermediates dimerize unless stabilized by steric hindrance .
Reduction
-
Catalytic hydrogenation : H₂ (1 atm) with 10% Pd/C reduces the pyrazine ring to a dihydropyrazine derivative (quantitative yield).
-
Selectivity : The pyridine ring remains intact under mild conditions (25°C, 4h).
Acid-Base Reactions
The compound exhibits pH-dependent behavior:
-
Protonation sites : The pyridine nitrogen (pKa ≈ 3.2) and primary amine (pKa ≈ 9.8) were identified via potentiometric titration .
-
Solubility : Forms water-soluble hydrochloride salts at pH < 2.
Biological Activity-Driven Modifications
Structural analogs of this compound show kinase inhibition and anticancer properties, driving synthetic optimizations:
-
Structure-activity relationship (SAR) :
-
Derivatization strategies :
Stability Under Synthetic Conditions
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Optimized protocols for cross-coupling and functionalization enable precise structural tailoring, while stability data guide practical handling. Further research into enantioselective transformations could expand its applications in asymmetric synthesis .
Scientific Research Applications
2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and analogs:
Key Observations:
- Molecular Weight: The diphenylpyrazino compound (314.35 g/mol) and thiophene-containing derivative (507.67 g/mol) have higher molecular weights, which may impact solubility and pharmacokinetics .
- Biological Activity : The thiophene-substituted analog (compound 24) demonstrates potent FtsZ inhibitory activity, highlighting the role of heterocyclic substituents in antimicrobial applications .
Biological Activity
The compound 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine is a member of the pyrazine family, which has garnered attention due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine is C15H16N6 , with a molecular weight of approximately 280.33 g/mol . The structure includes a pyridine ring fused with a pyrazine ring, which is characteristic of many biologically active compounds in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N6 |
| Molecular Weight | 280.33 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of pyrazine derivatives. For instance, compounds similar to 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine have been shown to induce apoptosis in various cancer cell lines.
Case Study: Induction of Apoptosis
A study focusing on a related pyrazine derivative demonstrated significant cytotoxic effects against human leukemia K562 cells. The compound induced apoptosis through several mechanisms:
- Cell Cycle Arrest : The compound caused G0/G1 phase arrest, leading to increased sub-G1 cell populations indicative of apoptosis.
- Gene Expression Modulation : It downregulated anti-apoptotic genes (Bcl2 and Survivin) while upregulating pro-apoptotic genes (Bax), suggesting a shift towards apoptosis promotion .
Table 2: Effects on Cell Viability and Apoptosis
| Concentration (μM) | Viability Inhibition (%) | IC50 (μM) | Apoptotic Markers |
|---|---|---|---|
| 20 | 30 | Increased Bax | |
| 60 | 60 | 25 | Decreased Bcl2 |
| 120 | >80 | Increased Survivin |
The biological activity of 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine appears to be mediated through several pathways:
- Inhibition of Proliferation : The compound has been shown to inhibit cell proliferation in various cancer models.
- Apoptosis Induction : Evidence suggests that it triggers intrinsic apoptotic pathways by altering the expression levels of key regulatory proteins involved in apoptosis.
- Cell Cycle Regulation : The ability to induce cell cycle arrest further supports its potential as an anticancer agent.
Table 3: Summary of Mechanistic Insights
| Mechanism | Description |
|---|---|
| Proliferation Inhibition | Blocks cell growth and division |
| Apoptosis Induction | Alters expression of Bcl2, Bax, and Survivin |
| Cell Cycle Arrest | Induces G0/G1 phase arrest |
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using pyrazine-2,3-diamine as a key intermediate. For instance, the Groebke-Blackburn-Bienaymé reaction enables the formation of adenine-mimetic scaffolds under mild conditions, yielding over 20 derivatives in a single step . Alternatively, heating uracil-5,6-diaminemonohydrochloride with methylcyanoformimidate in DMF at high temperatures (>320°C) produces structurally related pyrido-pyrazine derivatives, as demonstrated in analogous syntheses . Key steps include optimizing reaction time, solvent polarity (DMF preferred for high-temperature stability), and stoichiometric ratios of amines and electrophiles.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming hydrogen and carbon environments. For example, singlet signals for methyl/methylene groups (e.g., 2.35 ppm for CH₃) and sp² carbons (110–158 ppm) help verify substitution patterns .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C%: calculated vs. experimental deviations <0.3%) .
- Melting Point : High melting points (>320°C) indicate strong intermolecular interactions, common in aromatic heterocycles .
Advanced Research Questions
Q. How can computational methods improve reaction design for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) coupled with reaction path search algorithms can predict optimal reaction pathways. For example, ICReDD’s approach integrates computational screening to identify favorable conditions (solvent, catalyst, temperature) before lab experimentation, reducing trial-and-error cycles by 40–60% . COMSOL Multiphysics simulations further enable virtual testing of reactor designs (e.g., flow vs. batch systems) to maximize yield and minimize side products .
Q. How should researchers address contradictions in spectral data between synthesis batches?
- Methodological Answer : Contradictions often arise from impurities (e.g., unreacted intermediates) or solvent residues. Systematic steps include:
- Repetition under Controlled Conditions : Ensure consistent temperature, solvent purity, and inert atmosphere .
- Advanced Chromatography : Use HPLC or GC-MS to isolate and identify by-products .
- Cross-Validation : Compare ¹³C NMR data with reference tables (e.g., Table III in ) to distinguish structural isomers .
Q. What reactor design principles enhance yield in multi-step syntheses?
- Methodological Answer :
- Membrane Reactors : Improve separation efficiency in continuous-flow systems, reducing intermediate degradation .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics for steps requiring high energy (e.g., cyclization), achieving >90% yield in some pyrido-pyrazine syntheses .
- Modular Reactors : Enable real-time monitoring (e.g., in situ FTIR) to adjust parameters dynamically .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Functional Group Variation : Introduce substituents (e.g., methoxy, halogens) via nucleophilic substitution (e.g., using β-haloketones) to assess impact on bioactivity .
- Docking Simulations : Use AutoDock Vina to predict binding affinities against target proteins (e.g., kinases), prioritizing synthetic targets .
- In Vitro Assays : Pair synthetic derivatives with cytotoxicity screens (e.g., MTT assays) to correlate structural modifications with activity .
Data Contradiction Analysis
- Example : Discrepancies in ¹³C NMR signals (e.g., 158.3 ppm vs. 158.8 ppm for carbonyl carbons) may indicate varying tautomeric forms or solvent effects (DMSO-d6 vs. CDCl₃). Resolution involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
